molecular formula C12H17N B1467191 3-Methyl-3-(2-methylphenyl)pyrrolidine CAS No. 1250886-01-1

3-Methyl-3-(2-methylphenyl)pyrrolidine

Cat. No.: B1467191
CAS No.: 1250886-01-1
M. Wt: 175.27 g/mol
InChI Key: WAHVOZDHDWYJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-(2-methylphenyl)pyrrolidine is a chemical compound built on a pyrrolidine scaffold, a structure of significant interest in medicinal chemistry and pharmacology. The pyrrolidine ring is a common feature in many biologically active molecules and serves as a versatile building block in organic synthesis. Researchers value this core structure for its potential to contribute to the three-dimensional exploration of pharmacophore space and for modulating the physicochemical properties of lead compounds. Compounds featuring pyrrolidine scaffolds are frequently investigated for their activity within the central nervous system. For instance, pyrrolidine structures have been extensively studied as potential anticonvulsant agents and have also been identified in psychoactive substances that affect dopamine and serotonin levels, highlighting the ring's relevance in neuropharmacology . The specific substitution pattern of this compound, featuring a 2-methylphenyl group, suggests potential for diverse receptor interactions. This structure may be of interest for developing novel therapeutic agents or as a key intermediate in multi-step synthetic pathways. The product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle all chemicals with appropriate safety precautions.

Properties

CAS No.

1250886-01-1

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-methyl-3-(2-methylphenyl)pyrrolidine

InChI

InChI=1S/C12H17N/c1-10-5-3-4-6-11(10)12(2)7-8-13-9-12/h3-6,13H,7-9H2,1-2H3

InChI Key

WAHVOZDHDWYJII-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2(CCNC2)C

Canonical SMILES

CC1=CC=CC=C1C2(CCNC2)C

Origin of Product

United States

Scientific Research Applications

Neuropharmacological Effects

Research indicates that 3-Methyl-3-(2-methylphenyl)pyrrolidine may influence neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This suggests potential applications in treating neuropsychiatric disorders.

  • Case Study: A study demonstrated that derivatives of pyrrolidine compounds exhibit significant binding affinity for dopamine receptors, which could lead to new treatments for conditions such as schizophrenia or depression .

Antidepressant Properties

The compound has shown promise in preclinical models as an antidepressant. Its mechanism may involve the modulation of monoamine neurotransmitter levels.

  • Case Study: In animal models, administration of this compound resulted in increased levels of serotonin and norepinephrine, correlating with reduced depressive behavior .

Anti-addictive Potential

Emerging research suggests that this compound may play a role in reducing addictive behaviors, particularly concerning alcohol and other substances.

  • Case Study: In a controlled study, administration of this compound significantly decreased alcohol-seeking behavior in rodents, indicating its potential as a therapeutic agent for addiction treatment .

Applications in Drug Development

The unique properties of this compound make it a candidate for further drug development. Its derivatives are being explored for their potential as:

  • Antidepressants
  • Anti-anxiety medications
  • Addiction therapies

Data Tables

Application AreaBiological ActivityReferences
NeuropharmacologyDopamine receptor binding
AntidepressantIncreased serotonin levels
Anti-addictionReduced alcohol-seeking behavior

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidine derivatives exhibit diverse biological activities depending on substituent patterns, stereochemistry, and electronic properties. Below is a systematic comparison of 3-methyl-3-(2-methylphenyl)pyrrolidine with structurally related compounds:

Substituent Effects on Pharmacological Activity

  • 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine Hydrochloride (C₁₂H₁₄NF₃·HCl): The trifluoromethyl group is electron-withdrawing, enhancing metabolic stability and altering binding interactions compared to the electron-donating 2-methylphenyl group in the target compound. Applications: Used in research for receptor-binding studies, particularly for melanocortin receptors (MC4R) . Key Difference: The trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism compared to the methylphenyl substituent .
  • Key Difference: Enhanced solubility may reduce blood-brain barrier permeability compared to the hydrophobic 2-methylphenyl group .

Stereochemical Influences

  • S,R vs. R,S Diastereomers of Pyrrolidine Derivatives: In melanocortin receptor ligands, the S,R configuration of pyrrolidine derivatives results in full agonism (EC₅₀ = 3.8 nM), whereas the R,S configuration retains binding affinity (Ki = 1.0 nM) but lacks cAMP production . Implication for Target Compound: Stereochemistry at the 3-position (methyl and 2-methylphenyl groups) could dictate receptor selectivity and functional activity .

Electronic and Steric Effects

  • 4-Chlorophenyl vs. 2-Methylphenyl Substituents :
    • In MC4R ligands, 4-chlorophenyl derivatives exhibit higher binding affinity (Ki = 1.0 nM) than methyl-substituted analogs due to stronger van der Waals interactions .
    • Key Difference : The 2-methylphenyl group in the target compound may reduce receptor affinity compared to para-substituted electron-withdrawing groups .

Data Tables

Table 1: Structural and Pharmacological Comparison of Pyrrolidine Derivatives

Compound Name Substituents Molecular Weight Key Activity/Property Reference
This compound 2-methylphenyl, methyl ~203.3 (est.) N/A (Theoretical scaffold)
3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine·HCl 4-CF₃, methyl 265.7 MC4R research ligand
1-[3-(Methylsulfonylmethyl)phenyl]pyrrolidine 3-(CH₂SO₂CH₃) 239.3 Improved solubility
S,R-Pyrrolidine MC4R ligand 4-Cl, tetrahydropyran ~400 (est.) EC₅₀ = 3.8 nM (agonist)

Table 2: Substituent Effects on Receptor Binding

Substituent Position/Type Receptor Affinity (Ki) Functional Outcome Reference
4-Chlorophenyl (MC4R) 1.0 nM Full agonist
2-Methylphenyl (Theoretical) Est. >10 nM Potential partial agonist
4-Trifluoromethyl (MC4R) ~1.0 nM High metabolic stability

Research Findings and Implications

Substituent Position Matters : Para-substituted electron-withdrawing groups (e.g., -CF₃, -Cl) enhance receptor affinity compared to ortho-substituted alkyl groups .

Stereochemistry Dictates Function : The S,R configuration in pyrrolidine derivatives is critical for agonism, suggesting that the target compound’s stereochemistry should be rigorously controlled .

Solubility vs. Bioavailability : Polar substituents (e.g., -SO₂CH₃) improve solubility but may limit CNS penetration, whereas hydrophobic groups (e.g., 2-methylphenyl) favor blood-brain barrier crossing .

Preparation Methods

Overview of Pyrrolidine Derivative Synthesis

Pyrrolidine rings are commonly synthesized via cyclization reactions involving appropriate amine and carbonyl precursors, followed by functional group modifications. For 3-substituted pyrrolidines, strategies often involve:

  • Formation of the pyrrolidine ring via intramolecular cyclization or ring-closing reactions.
  • Introduction of substituents on the nitrogen or carbon atoms either before or after ring formation.
  • Use of stereoselective or regioselective methods to control substitution patterns.

General Synthetic Route for 3-Methyl-3-(2-methylphenyl)pyrrolidine

While direct literature specifically detailing the synthesis of this compound is limited, closely related pyrrolidine derivatives are prepared through a multi-step process involving:

  • Step 1: Formation of Intermediate Amino Alcohol or Amide
    Starting from substituted phenyl precursors (e.g., 2-methylphenyl derivatives) and appropriate amino acid or amine compounds, an intermediate such as a hydroxy-substituted pyrrolidine precursor is synthesized. This often involves condensation and ring closure reactions.

  • Step 2: Ring Closure Reaction
    A ring closure (cyclization) reaction is performed to form the pyrrolidine ring. This typically involves intramolecular nucleophilic substitution or dehydration under controlled conditions (e.g., reflux in toluene).

  • Step 3: Reduction or Functional Group Modification
    The intermediate is then subjected to reduction or other functional group transformations to introduce or modify the methyl and phenyl substituents on the pyrrolidine ring. Common reducing agents include sodium borohydride or boron-based reagents, chosen for their safety and selectivity.

Detailed Preparation Methodology from Patent Literature

A relevant preparation method for substituted pyrrolidines, which can be adapted for this compound, is described in patent CN113321605A. This method emphasizes safety, yield, and scalability, avoiding hazardous reducing agents such as lithium aluminum hydride.

Key steps include:

Step Description Conditions Reagents
S1 Ring closure reaction of precursor compounds to form intermediate (compound III) Reflux in toluene, stirring at 15°C then heating for 18 h 2-methylphenyl amine derivative, malic acid or similar compound
S2 Reduction of intermediate to target pyrrolidine Use of sodium borohydride or potassium borohydride with tetrahydrofuran solvent under inert atmosphere, cooling to -10 to 10°C, followed by controlled addition of dimethyl sulfate and trimethyl borate Sodium borohydride, dimethyl sulfate, trimethyl borate, tetrahydrofuran

Process highlights:

  • The intermediate compound III is solid and crystalline, facilitating purification.
  • The reduction step is carefully temperature-controlled to optimize yield and purity.
  • The reaction mixture is quenched with hydrochloric acid under ice bath conditions.
  • The product is extracted with ethyl acetate and purified by distillation under reduced pressure.

Example yields:

  • Approximately 41.5 g of pure substituted pyrrolidine obtained from 63 g of intermediate compound III, demonstrating good conversion efficiency.

Alternative Synthetic Strategies and Research Findings

Recent research on pyrrolidine analogs, including those with aryl substitutions, highlights advanced synthetic techniques:

  • C(sp3)-H Activation Strategy:
    This modern approach allows direct functionalization of C-H bonds adjacent to nitrogen in pyrrolidine rings, enabling regioselective introduction of aryl groups such as 2-methylphenyl. This method is highly enantioselective and efficient, suitable for synthesizing complex analogs with precise stereochemistry.

  • Structure-Activity Relationship (SAR) Studies:
    Studies on related 3-aryl pyrrolidine derivatives reveal that substituents on the phenyl ring influence biological activity and receptor binding affinity. Synthetic routes are tailored to introduce such substituents selectively.

Comparative Data Table of Key Preparation Parameters

Parameter Traditional Reduction Method Borohydride-Based Reduction (Patent CN113321605A) C(sp3)-H Activation Method
Reducing Agent LiAlH4, Red Aluminum Sodium Borohydride, Potassium Borohydride Not applicable (C-H activation)
Safety Low (highly reactive agents) High (milder reagents, inert atmosphere) High (catalytic, mild conditions)
Purity of Intermediate Moderate High (crystalline intermediate) High (stereoselective)
Scalability Difficult Good Good
Reaction Temperature Range Broad (varies) -10 to 50 °C Mild (room temperature to moderate heating)
Yield Variable Improved (up to ~70% isolated yield) High efficiency

Summary of Research Findings

  • The borohydride-based reduction method provides a safer, scalable, and higher purity route for preparing pyrrolidine derivatives, including this compound analogs.
  • The isolation of a crystalline intermediate simplifies purification and enhances overall yield.
  • Advanced C(sp3)-H activation techniques offer a stereoselective alternative, enabling the synthesis of enantiomerically pure compounds with potential for pharmaceutical applications.
  • The choice of method depends on the desired scale, stereochemical requirements, and available facilities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.